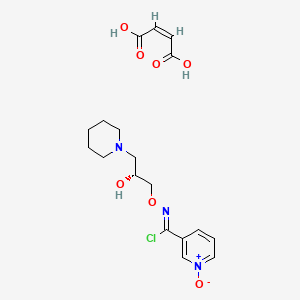
AriMocloMol Maleic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
BRX-220 can be synthesized through a series of chemical reactions. The synthetic route involves the reaction of N-[(2R)-2-hydroxy-3-(1-piperidinyl)propoxy]-3-pyridinecarboximidoyl chloride 1-oxide with maleic acid to form the maleate salt . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity .
Analyse Chemischer Reaktionen
BRX-220 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: BRX-220 kann oxidiert werden, um verschiedene Derivate zu bilden, die unterschiedliche biologische Aktivitäten aufweisen können.
Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um verschiedene Produkte zu ergeben.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene organische Lösungsmittel . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
Neurodegenerative Diseases
Arimoclomol Maleic Acid has been extensively studied for its efficacy in treating neurodegenerative disorders, particularly Niemann-Pick Disease Type C (NPC) and amyotrophic lateral sclerosis (ALS).
- Niemann-Pick Disease Type C : A recent clinical trial demonstrated that Arimoclomol significantly reduced disease progression in NPC patients. In a 12-month study involving 50 participants, those treated with Arimoclomol showed a 65% reduction in annual disease progression compared to placebo, with a statistically significant treatment difference of -1.40 on the NPC Clinical Severity Scale (NPCCSS) . The compound was well-tolerated, with fewer serious adverse events reported compared to the placebo group.
- Amyotrophic Lateral Sclerosis : Another study focused on patients with rapidly progressive SOD1-mutant ALS found that Arimoclomol was safe and well-tolerated over a 12-month period. Although not powered to conclude therapeutic benefit definitively, there were indications of slower decline in functional measures among those receiving Arimoclomol .
Cellular Protection Mechanisms
This compound's primary mechanism involves the induction of heat shock proteins, which help stabilize proteins and prevent their aggregation under stress conditions. This property is particularly beneficial in conditions where cellular stress leads to protein misfolding and aggregation, such as neurodegenerative diseases.
Case Studies
Wirkmechanismus
BRX-220 exerts its effects by stimulating a natural cellular repair pathway through the activation of molecular chaperones. These chaperones help in the proper folding and clearance of misfolded proteins, which are often implicated in various diseases . The compound specifically targets heat shock proteins, such as Hsp70, and enhances their expression, leading to improved cellular stress responses and protection against protein aggregation .
Vergleich Mit ähnlichen Verbindungen
BRX-220 ist in seiner Fähigkeit, Hitzeschockproteine zu co-induzieren, einzigartig, was es von anderen Verbindungen mit ähnlichen therapeutischen Zielen unterscheidet. Einige ähnliche Verbindungen umfassen:
Bimoclomol: Ein weiterer Hitzeschockprotein-Co-Induktor mit ähnlichen neuroprotektiven Eigenschaften.
Der einzigartige Wirkmechanismus von BRX-220 und seine Fähigkeit, die Expression von Hitzeschockproteinen zu verstärken, hebt es von diesen ähnlichen Verbindungen ab, was es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung macht .
Eigenschaften
CAS-Nummer |
289893-26-1 |
|---|---|
Molekularformel |
C18H24ClN3O7 |
Molekulargewicht |
429.9 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;N-[(2R)-2-hydroxy-3-piperidin-1-ylpropoxy]-1-oxidopyridin-1-ium-3-carboximidoyl chloride |
InChI |
InChI=1S/C14H20ClN3O3.C4H4O4/c15-14(12-5-4-8-18(20)9-12)16-21-11-13(19)10-17-6-2-1-3-7-17;5-3(6)1-2-4(7)8/h4-5,8-9,13,19H,1-3,6-7,10-11H2;1-2H,(H,5,6)(H,7,8)/b;2-1-/t13-;/m1./s1 |
InChI-Schlüssel |
OHUSJUJCPWMZKR-FEGZNKODSA-N |
SMILES |
C1CCN(CC1)CC(CON=C(C2=C[N+](=CC=C2)[O-])Cl)O.C(=CC(=O)O)C(=O)O |
Isomerische SMILES |
C1CCN(CC1)C[C@H](CON=C(C2=C[N+](=CC=C2)[O-])Cl)O.C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
C1CCN(CC1)CC(CON=C(C2=C[N+](=CC=C2)[O-])Cl)O.C(=CC(=O)O)C(=O)O |
Aussehen |
Solid powder |
Reinheit |
>99% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Arimoclomol maleate; BRX-220; BRX 220; BRX220; BRX-345; BRX 345; BRX345. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















